![molecular formula C14H22Cl2N2O2 B1455627 Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride CAS No. 1257856-43-1](/img/structure/B1455627.png)
Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride
Overview
Description
“Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications
Synthesis of Functionalized Compounds
Research led by Mekheimer et al. (1997) focused on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone, demonstrating the utility of related piperidine compounds in synthesizing complex organic molecules. This work highlights the ability to create fused systems and bis-compounds, which are crucial in the development of new materials and pharmaceuticals (Mekheimer, Mohamed, & Sadek, 1997).
Analytical Methodologies
A novel analytical method developed by Chavez-Eng, Constanzer, and Matuszewski (1997) for the determination of a dopamine D4 receptor antagonist showcases the critical role of related compounds in enhancing the sensitivity and specificity of biochemical assays. This approach, employing high-performance liquid chromatography coupled with tandem mass spectrometry, underscores the significance of these compounds in pharmacokinetic and toxicological studies (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Material Science and Corrosion Inhibition
The study on corrosion inhibitors by Jeeva et al. (2015) involving urea-derived Mannich bases, including compounds with pyridine and piperidine moieties, indicates the effectiveness of these inhibitors in protecting mild steel surfaces in acidic environments. This research emphasizes the relevance of such compounds in industrial applications, particularly in extending the lifespan of metal components (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
properties
IUPAC Name |
methyl 2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)9-12-4-7-16(8-5-12)11-13-3-2-6-15-10-13;;/h2-3,6,10,12H,4-5,7-9,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHRKAKQVBEUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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